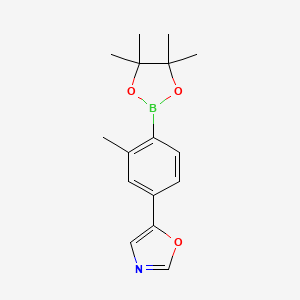

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole

Description

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a boronate-containing heterocyclic compound featuring an oxazole ring linked to a 3-methyl-substituted phenyl group at the 4-position. The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) renders this compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, widely used in pharmaceutical and materials science research . The methyl group at the phenyl ring’s 3-position introduces steric and electronic modifications, distinguishing it from simpler analogs.

Properties

IUPAC Name |

5-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-11-8-12(14-9-18-10-19-14)6-7-13(11)17-20-15(2,3)16(4,5)21-17/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAYIJGGDDJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C3=CN=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole typically involves a multi-step process. One common method includes the borylation of a suitable precursor, such as a halogenated phenyl oxazole, using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often involve heating the mixture under an inert atmosphere, such as nitrogen or argon, to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids.

Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Metal hydrides such as lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in an organic solvent.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole depends on its application. In cross-coupling reactions, the boronate ester group facilitates the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the activation of the boronate ester by a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Oxazole vs. Benzoxazole/Isoxazole: The target compound’s monocyclic oxazole is less electron-deficient than fused benzoxazole or benzoisoxazole derivatives, impacting its reactivity in charge-transfer systems .

- However, the methyl group’s electron-donating effect may enhance boronate activation .

- Molecular Weight and Solubility : The target compound’s higher molecular weight (270.81 g/mol) compared to simpler analogs (e.g., 195.02 g/mol ) likely reduces solubility in polar solvents, influencing purification and application in solution-processed materials.

Reactivity in Cross-Coupling Reactions

The boronate group enables participation in Suzuki-Miyaura couplings. However, structural variations significantly alter reactivity:

- Electronic Effects : Oxazole’s electron-deficient nature enhances the boronate’s electrophilicity, favoring coupling with electron-rich aryl halides. In contrast, benzoxazole derivatives (e.g., CAS 439090-73-0) exhibit extended conjugation, reducing electron deficiency but improving stability in π-conjugated systems .

Crystallinity and Physical Properties

Halogen substituents in isostructural compounds (e.g., Cl/Br in ) influence crystal packing without altering symmetry . Similarly, the target compound’s methyl group may disrupt crystallinity compared to planar analogs, affecting solid-state device performance.

Biological Activity

5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole is a complex organic compound characterized by its unique structure which incorporates a dioxaborolane moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : CHBNO

- Molecular Weight : 337.24 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazole rings and the incorporation of boron-containing groups. The precise synthetic pathway may vary based on the desired yield and purity.

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxazoles exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. For example:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 4b | 62.5 | S. aureus |

| B. subtilis | ||

| 2 | 500 | E. faecium |

Antibiofilm Activity

In addition to antimicrobial properties, the compound has been tested for its ability to inhibit biofilm formation:

- Compounds derived from oxazole structures demonstrated varying degrees of antibiofilm activity against Enterococcus faecium with Minimum Biofilm Eradication Concentration (MBEC) values reported as low as 15.6 µg/mL .

The mechanism by which this compound exerts its biological effects is likely multifactorial:

- Disruption of Cell Membrane Integrity : Similar compounds have been shown to disrupt bacterial cell membranes.

- Inhibition of Metabolic Pathways : The presence of the dioxaborolane group may interfere with essential metabolic pathways in bacteria.

- Targeting Specific Enzymes : Potential interactions with specific bacterial enzymes could lead to inhibition of growth.

Case Studies

Several case studies highlight the effectiveness of oxazole derivatives in clinical settings:

- Study on Antimicrobial Resistance : A study demonstrated that certain oxazole derivatives could overcome resistance mechanisms in bacteria that typically exhibit resistance to conventional antibiotics .

- Toxicological Assessments : Toxicity evaluations using Daphnia magna indicated that while some derivatives were effective antimicrobials, they also exhibited low toxicity profiles at therapeutic concentrations .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. A two-step procedure is often used:

- Step 1 : Preparation of the boronate ester precursor (e.g., 4-bromo-3-methylphenyloxazole) via palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂).

- Step 2 : Cross-coupling with aryl/heteroaryl halides using Pd catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands (XPhos or SPhos) in solvents like dioxane/water at 80–100°C . Key parameters :

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | Dioxane | 75–85 |

| PdCl₂(dppf) | – | THF/H₂O | 60–70 |

Q. How is the compound characterized structurally and chemically post-synthesis?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at δ 1.3–1.5 ppm for pinacol boronate; oxazole protons at δ 8.1–8.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 259.12) .

- X-ray Crystallography : Resolves boronate ester geometry and confirms regioselectivity in coupling reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in Suzuki-Miyaura couplings involving this compound?

- Ligand Selection : Bulky ligands (XPhos) enhance catalytic efficiency by stabilizing Pd intermediates, reducing side reactions .

- Solvent Systems : Mixed solvents (dioxane/H₂O) improve solubility of boronate esters and halides. Degassing minimizes Pd catalyst oxidation .

- Temperature Control : Reactions at 80–90°C balance kinetics and thermal stability of the oxazole ring.

Q. What strategies resolve contradictions in spectroscopic data for structural analogs of this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or shifts) can arise from:

- Dynamic rotational isomerism in the boronate ester. Variable-temperature NMR (VT-NMR) between –20°C and 25°C clarifies conformational exchange .

- Impurity profiling via LC-MS to identify by-products (e.g., deborylated oxazoles or homo-coupled dimers) .

Q. How can by-product formation during synthesis be mitigated?

- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) isolates the target compound from deborylated or dimeric by-products .

- Stoichiometric Control : Limiting excess boronate ester (1.1–1.3 eq.) reduces homo-coupling of aryl halides .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to assess charge-transfer capabilities in donor-acceptor dyads. The oxazole’s electron-deficient nature (LUMO ≈ –1.8 eV) facilitates electron transport .

- Time-Dependent DFT (TD-DFT) : Models UV-Vis absorption spectra, correlating with experimental λmax values (e.g., 320–350 nm in acetonitrile) .

Methodological Tables

Table 1 : Common Pd Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Reaction Time (h) | Yield Range (%) |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos | 12–16 | 75–85 |

| PdCl₂(dppf) | – | 18–24 | 60–70 |

| Pd(OAc)₂ | SPhos | 24–36 | 50–65 |

Table 2 : Key Spectroscopic Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.3 (s, 12H, pinacol CH₃), 8.2 (s, oxazole H) | |

| ¹³C NMR | δ 84.5 (B-O), 150.2 (oxazole C-2) | |

| HRMS (ESI+) | m/z 259.12 [M+H]⁺ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.